7-bromo-4-(2-chloro-6-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
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Overview
Description
Benzoxazepines are a class of compounds that contain a seven-membered oxazepine ring fused to a benzene ring . They are known to exhibit a wide range of biological activities, including antifungal properties .
Synthesis Analysis
The synthesis of benzoxazepine derivatives often involves the reaction of an appropriate phenolic compound with a β-amino acid or its derivatives in the presence of a condensing agent .Molecular Structure Analysis
The molecular structure of benzoxazepines can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .Chemical Reactions Analysis
Benzoxazepines can undergo various chemical reactions, including substitutions and ring-opening reactions, depending on the functional groups present .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazepines, such as their solubility, melting point, and stability, can be influenced by factors such as their specific structure and the functional groups present .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-bromo-4-(2-chloro-6-methylphenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c1-10-3-2-4-13(18)16(10)19-8-11-7-12(17)5-6-14(11)21-9-15(19)20/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGJCSCAZPVIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2CC3=C(C=CC(=C3)Br)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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